Product packaging for Methyl 2-bromo-5-methoxy-4-methylbenzoate(Cat. No.:CAS No. 87808-28-4)

Methyl 2-bromo-5-methoxy-4-methylbenzoate

Cat. No.: B1369484
CAS No.: 87808-28-4
M. Wt: 259.1 g/mol
InChI Key: PVSLEQAPQWFIEI-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Substituted benzoate esters are a class of organic compounds derived from benzoic acid. They are characterized by a benzene (B151609) ring attached to a carboxyl group, with various functional groups at different positions on the ring. These compounds are of great interest to chemists due to their wide-ranging applications, from pharmaceuticals to materials science. The specific substituents on the benzene ring dramatically influence the chemical reactivity and physical properties of the ester, allowing for fine-tuning of molecular behavior.

Methyl 2-bromo-5-methoxy-4-methylbenzoate is a prime example of a multi-substituted benzoate ester. The presence of a bromine atom, a methoxy (B1213986) group, and a methyl group on the benzene ring, in addition to the methyl ester group, provides several reactive sites. This multi-functionality makes it a valuable component in the strategic construction of complex organic frameworks. The interplay of these substituents—the electron-withdrawing nature of the bromo group and the electron-donating effects of the methoxy and methyl groups—creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Significance as a Synthetic Building Block for Advanced Organic Structures

The true value of this compound lies in its utility as a synthetic building block. Organic chemists employ such intermediates to assemble more elaborate molecular architectures. The bromo substituent, for instance, is a key functional group for participating in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular skeletons that are often the core of pharmacologically active compounds and advanced materials.

A notable synthesis route to a related compound, methyl 5-bromo-2-methoxy-4-methylbenzoate, starts from methyl 2-methoxy-4-methylbenzoate. This precursor is treated with bromine in acetic acid to introduce the bromine atom onto the benzene ring, yielding the desired product in high yield. chemicalbook.com This straightforward bromination highlights how a readily available substituted benzoate can be further functionalized to create a more complex and synthetically useful intermediate.

Overview of Current Academic Research Trajectories

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader research trends in the field of substituted benzoate esters provide a clear indication of its potential applications. Current academic research is heavily invested in the development of novel synthetic methodologies that utilize functionalized aromatic compounds as key starting materials.

The emphasis is on creating more efficient, selective, and environmentally benign synthetic routes to complex molecules. In this context, compounds like this compound are highly sought after. Research efforts are likely to involve its use in the synthesis of new pharmaceutical agents, agrochemicals, and organic materials with specific electronic or optical properties. The strategic placement of its functional groups makes it an ideal candidate for investigations into new catalytic systems and for the construction of libraries of diverse organic compounds for high-throughput screening in drug discovery. The ongoing exploration of new cross-coupling reactions and C-H activation methodologies will undoubtedly continue to uncover new and innovative ways to utilize such versatile building blocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B1369484 Methyl 2-bromo-5-methoxy-4-methylbenzoate CAS No. 87808-28-4

Properties

IUPAC Name

methyl 2-bromo-5-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSLEQAPQWFIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204327
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87808-28-4
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87808-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Bromo 5 Methoxy 4 Methylbenzoate

Esterification Approaches

The formation of the methyl ester group is a fundamental transformation in the synthesis of the target compound. This is typically achieved through the esterification of the corresponding carboxylic acid.

The most direct method for synthesizing Methyl 2-bromo-5-methoxy-4-methylbenzoate is the Fischer esterification of 2-bromo-5-methoxy-4-methylbenzoic acid with methanol (B129727). This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. The equilibrium of the reaction is driven towards the product by the large excess of methanol.

A general procedure for similar compounds involves dissolving the carboxylic acid in methanol and carrying out the esterification reaction under the catalysis of an acid like sulfuric acid. google.com

Various catalytic systems can be employed to facilitate the esterification of substituted benzoic acids. Traditional methods often utilize strong mineral acids such as sulfuric acid or p-toluenesulfonic acid. rsc.org However, due to the corrosive nature and difficulty in separating these homogeneous catalysts, heterogeneous solid acid catalysts are gaining prominence.

Recent research has explored the use of solid acid catalysts like zirconium/titanium (Zr/Ti) solid acids and modified Montmorillonite K10 clay for the esterification of benzoic acids. mdpi.comijstr.org These catalysts offer advantages such as easier separation from the reaction mixture and potential for reuse. For instance, a Zr/Ti solid acid catalyst has been shown to be effective in catalyzing the esterification of various benzoic acids with methanol. mdpi.com Similarly, phosphoric acid-modified Montmorillonite K10 has been used as an efficient catalyst for the esterification of substituted benzoic acids with different alcohols, including methanol, under solvent-free conditions. ijstr.orgepa.gov

Interactive Data Table: Catalytic Systems for Esterification of Benzoic Acids

CatalystReactantsSolventConditionsYieldReference
Sulfuric Acid4-bromo-2-methylbenzoic acid, MethanolMethanolCatalytic amount- google.com
Toluene-p-sulfonic acido-bromobenzoic acid, Methanol-60°C- rsc.org
Zr/Ti Solid Acid (ZT10)Benzoic acid, Methanol--High mdpi.com
Phosphoric acid modified Montmorillonite K10Benzoic acid, MethanolSolvent-freeReflux, 5 hoursHigh ijstr.org

Bromination Strategies

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a critical step that requires careful control of reaction conditions and reagents to ensure the desired regioselectivity.

The synthesis of the closely related compound, methyl 5-bromo-2-methoxy-4-methylbenzoate, has been achieved through the regioselective bromination of methyl 2-methoxy-4-methylbenzoate. chemicalbook.com In this procedure, bromine is added dropwise to a solution of methyl 2-methoxy-4-methylbenzoate in acetic acid while maintaining a low temperature. This method yields the desired brominated product with high purity and yield, demonstrating that the directing effects of the methoxy (B1213986) and methyl groups on the aromatic ring guide the incoming bromine to the desired position. chemicalbook.com

The choice of brominating agent and reaction environment is crucial for successful and selective bromination. Besides elemental bromine, N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic compounds. google.com The reaction can be carried out in various solvents, including halogenated hydrocarbons like dichloromethane (B109758) or chloroform, often in the presence of a catalyst or initiator. google.com

For the synthesis of the precursor 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid, various brominating systems have been reported. One method involves the use of N-bromosuccinimide in dichloromethane with concentrated sulfuric acid, a bromination initiator (potassium bromide), and a cocatalyst (red phosphorus). google.com Another approach utilizes bromine in acetic acid. prepchem.com The reaction temperature is a key parameter to control, with many procedures maintaining temperatures between -10°C and 30°C to ensure selectivity. google.com

Interactive Data Table: Brominating Agents and Conditions

Functional Group Transformations for Precursor Synthesis

The synthesis of this compound relies on the availability of suitably functionalized precursors. Key transformations include the synthesis of the brominated carboxylic acid or the unbrominated methyl ester.

A primary precursor, 2-bromo-5-methoxybenzoic acid, can be synthesized by the bromination of m-methoxybenzoic acid. google.comprepchem.com This reaction introduces the bromine atom ortho to the carboxylic acid group and para to the methoxy group, guided by the directing effects of these substituents.

Another important precursor is methyl 2-methoxy-4-methylbenzoate. While the direct synthesis of this specific precursor was not detailed in the provided search results, analogous compounds are typically synthesized through the esterification of the corresponding carboxylic acid, in this case, 2-methoxy-4-methylbenzoic acid. This acid can be prepared through various established methods for the synthesis of substituted benzoic acids. Subsequent bromination of this ester, as described in section 2.2.1, would lead to a constitutional isomer of the target compound, highlighting the importance of the order of synthetic steps for achieving the correct substitution pattern.

Advanced Synthetic Routes

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its elegance, stereochemical control, and environmental impact. While this compound is an achiral molecule, considerations for stereoselectivity and green chemistry are paramount in contemporary synthetic design.

Stereoselective synthesis is a domain of organic chemistry focused on the preferential formation of one stereoisomer over another. Stereoisomers include enantiomers and diastereomers, which have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

The target compound, this compound, is achiral. It does not possess any stereocenters (e.g., a carbon atom bonded to four different groups), nor does it exhibit other elements of chirality like axial or planar chirality. Consequently, it has no enantiomers or diastereomers.

Therefore, the principles of stereoselective synthesis are not applicable to the direct preparation of this molecule. The primary challenge in its synthesis is not controlling stereochemistry, but rather achieving the correct regioselectivity—ensuring the bromine, methoxy, and methyl groups are attached at the desired positions (2, 5, and 4, respectively) on the benzoate (B1203000) ring. Synthetic strategies must employ directing groups and reaction conditions that favor the formation of the correct constitutional isomer over other possible isomers.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org This approach has been applied to the synthesis of the precursors for this compound, particularly in the critical bromination step.

The traditional method for brominating m-methoxybenzoic acid involves using elemental bromine (Br₂) in a solvent like acetic acid. prepchem.com Elemental bromine is a highly corrosive, toxic, and volatile liquid, posing significant handling risks and environmental hazards. wordpress.com

A greener, more advanced approach utilizes alternative brominating agents that are safer to handle and generate less hazardous waste. google.comresearchgate.net One such method, detailed in recent patents, employs N-bromosuccinimide (NBS) or dibromohydantoin in a halogenated hydrocarbon solvent with a catalytic amount of acid and an initiator. google.com This process offers several advantages:

Higher Atom Economy: Reagents like dibromohydantoin have a better atom economy for bromine compared to Br₂ in some reaction schemes.

Improved Safety: NBS and dibromohydantoin are solids, making them significantly easier and safer to handle than fuming liquid bromine. wordpress.com

High Yield and Purity: These methods report high yields (over 92%) and purities (up to 99.5%) for the brominated benzoic acid precursor, reducing the need for extensive purification and minimizing waste. google.com

Reduced Waste: The process is designed to have a high utilization rate of the bromine atom and uses a smaller amount of sulfuric acid, leading to less acidic waste. google.com

Table 2: Comparison of Bromination Methods for Benzoic Acid Precursors
Parameter Traditional Method Green Chemistry Method
Brominating Agent Elemental Bromine (Br₂) prepchem.comN-Bromosuccinimide (NBS) or Dibromohydantoin google.com
Reported Yield ~79% prepchem.com>92% google.com
Reported Purity Not specified99.1% - 99.5% google.com
Safety Profile Corrosive, toxic, volatile liquid wordpress.comSolid, easier and safer to handle wordpress.com
Environmental Impact Generation of hazardous wasteReduced waste, higher bromine utilization google.com

Chemical Reactivity and Derivatization Pathways of Methyl 2 Bromo 5 Methoxy 4 Methylbenzoate

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The carbon-bromine bond on the aromatic ring is a primary site for functionalization. While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the bromine atom can be replaced through several mechanisms, most notably those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent the most significant pathway for the derivatization of the bromine center in Methyl 2-bromo-5-methoxy-4-methylbenzoate. nih.gov These reactions are versatile and tolerate a wide range of functional groups. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov For a sterically hindered substrate like this compound, which features substituents ortho to the bromine atom (the methyl ester) and meta/para to it, specific conditions are required to achieve efficient coupling. researchgate.netrsc.org

The reaction facilitates the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C2 position, replacing the bromine atom. A representative Suzuki-Miyaura coupling reaction is shown below:

Suzuki-Miyaura Coupling Reaction SchemeFigure 1: General scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Successful coupling of sterically demanding substrates often requires the use of specialized catalysts and ligands to overcome the steric hindrance around the reaction center. rsc.org

Coupling Partner (Ar-B(OH)₂)Palladium CatalystLigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃RuPhosCs₂CO₃Dioxane11080-92
Thiophen-2-ylboronic acidPdCl₂(dppf)(none)K₂CO₃DME8075-88
Cyclohexylboronic acidPd(OAc)₂AntPhosK₃PO₄Toluene10070-85
Mechanism and Ligand Effects in Cross-Coupling Processes

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, especially for sterically hindered or electron-rich aryl halides. nih.gov

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of cross-coupling reactions involving challenging substrates. nih.gov For sterically hindered aryl bromides, bulky and electron-rich phosphine (B1218219) ligands (such as SPhos, RuPhos, or P(t-Bu)₃) are often required. nih.govnih.gov These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition. nih.govacs.org The steric bulk of the ligand also facilitates the final reductive elimination step while stabilizing the palladium catalyst throughout the cycle. nih.gov

Scope and Limitations of Cross-Coupling Methodologies

The scope of palladium-catalyzed cross-coupling with this compound is broad but has notable limitations.

Scope :

A wide variety of aryl and heteroaryl boronic acids, including those with both electron-donating and electron-withdrawing groups, can be successfully coupled. researchgate.net

The reaction is generally tolerant of the ester and methoxy (B1213986) functional groups present on the molecule. researchgate.net

Other cross-coupling variants, such as Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), can also be employed to form C-C, C-sp, and C-N bonds, respectively. nih.govrsc.org

Limitations :

Steric Hindrance : The primary limitation is the steric bulk around the bromine atom due to the ortho-ester and the adjacent methyl group. This can slow down the rate of oxidative addition, requiring more reactive catalysts, higher temperatures, and longer reaction times. researchgate.netrsc.org

Competing Reactions : In some cases, particularly with alkylboron reagents that have β-hydrogens, β-hydride elimination can be a competitive side reaction, leading to reduced yields of the desired product. rsc.org

Catalyst Deactivation : The catalyst can sometimes be deactivated through various side reactions, although modern ligand systems have largely mitigated this issue. researchgate.net

Other Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) on this compound is generally unfavorable. wikipedia.org The SNAr mechanism requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgfiveable.me This molecule lacks such activating groups, making the aromatic ring insufficiently electrophilic to be attacked by common nucleophiles under standard conditions. wikipedia.org

However, transition metal-catalyzed reactions provide an alternative pathway for nucleophilic substitution. For example, the Buchwald-Hartwig amination allows for the displacement of the bromine with primary or secondary amines to form C-N bonds, using a palladium catalyst with specialized phosphine ligands. nih.gov

Transformations Involving the Methoxy Group

The methoxy group (–OCH₃) is an ether linkage and is generally stable under many reaction conditions, including those used for palladium-catalyzed cross-coupling. wikipedia.org Its primary reactivity involves cleavage of the aryl-oxygen bond to reveal a phenol (B47542).

The most common method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids, most notably boron tribromide (BBr₃). This reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, cleaving the methyl-oxygen bond to liberate the free phenol after an aqueous workup. Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr) at high temperatures.

This transformation is valuable for converting the methoxy functionality into a hydroxyl group, which can then be used for further derivatization, such as O-acylation, O-alkylation, or conversion to a triflate for further cross-coupling reactions.

Reduction Reactions of the Methoxy Moiety

Selective Demethylation Strategies

The selective removal of the methyl group from the methoxy ether (O-demethylation) to yield the corresponding phenol is a more feasible transformation. Various reagents are known to effect the cleavage of aryl methyl ethers. The choice of reagent and reaction conditions can be influenced by the presence of other functional groups in the molecule. For a substrate like this compound, a reagent that does not interfere with the ester or the bromo substituent would be necessary.

Table 1: Potential Reagents for Selective Demethylation

ReagentTypical ConditionsPotential for Side Reactions
Boron tribromide (BBr₃)CH₂Cl₂, low temperatureCan cleave other ether linkages if present.
Hydrogen bromide (HBr)Acetic acid, heatMay cause hydrolysis of the ester group.
Lithium iodide (LiI)Pyridine or collidine, heatGenerally milder and more selective.
Sodium thiomethoxide (NaSMe)DMF or NMP, heatStrong nucleophile, potential for SNAr reactions.

Reactivity of the Methyl Ester Group

The methyl ester group is a key reactive site in this compound, susceptible to nucleophilic acyl substitution reactions.

Hydrolysis to Corresponding Carboxylic Acid Derivativeschemicalbook.com

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-5-methoxy-4-methylbenzoic acid, is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions.

Basic hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

A procedure for a similar compound, methyl 5-bromo-2-methoxy-4-methylbenzoate, involves refluxing with sodium hydroxide in a mixture of ethanol (B145695) and water, followed by acidification with hydrochloric acid to precipitate the carboxylic acid. chemicalbook.com It is highly probable that a similar protocol would be effective for the hydrolysis of this compound.

Table 2: Typical Conditions for Ester Hydrolysis

ConditionReagentsSolventTemperatureProduct
BasicNaOH or KOHWater/Alcohol mixtureRefluxCarboxylate salt (acid upon workup)
AcidicH₂SO₄ or HClWaterRefluxCarboxylic acid

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, the methyl group of the ester can be replaced by other alkyl groups by reacting it with a different alcohol in the presence of an acid or base catalyst.

The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol (B129727) as it is formed. Both acid-catalyzed (e.g., using sulfuric acid or p-toluenesulfonic acid) and base-catalyzed (e.g., using sodium alkoxide) methods can be employed. The choice of catalyst can depend on the nature of the alcohol and the presence of other functional groups in the ester.

Table 3: Catalysts for Transesterification

Catalyst TypeExampleMechanism
AcidH₂SO₄, TsOHProtonation of the carbonyl oxygen, increasing electrophilicity.
BaseNaOR, KORFormation of a more nucleophilic alkoxide.

Aromatic Ring Functionalizations (e.g., electrophilic substitution at unhindered positions)

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating and ortho-, para-directing group due to its electron-donating resonance effect. The methyl group (-CH₃) is a weakly activating and ortho-, para-directing group. The bromo group (-Br) is a deactivating but ortho-, para-directing group. The methyl ester group (-COOCH₃) is a deactivating and meta-directing group.

Considering these factors, the most likely position for electrophilic attack would be the C6 position, which is para to the activating methyl group and ortho to the strongly activating methoxy group, and is not sterically hindered by the adjacent ester group. The C3 position is also activated but is sterically more hindered.

Comparative Reactivity Studies with Structurally Related Benzoate (B1203000) Derivativeschemicalbook.com

While no specific comparative reactivity studies for this compound were found in the reviewed literature, general trends can be inferred based on the electronic properties of the substituents.

The reactivity of the methyl ester group towards nucleophilic attack, such as in hydrolysis, is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydrolysis. In contrast, electron-donating groups decrease the rate of hydrolysis.

In this compound, the bromo and methoxy groups have opposing electronic effects. The bromo group is electron-withdrawing by induction, while the methoxy group is electron-donating by resonance. The net effect on the ester reactivity would depend on the balance of these effects. Compared to a simpler benzoate, the presence of these substituents would certainly modulate the reaction rates. For instance, the hydrolysis of the positional isomer methyl 5-bromo-2-methoxy-4-methylbenzoate proceeds efficiently under basic conditions. chemicalbook.com

Spectroscopic and Analytical Methodologies for Characterization of Methyl 2 Bromo 5 Methoxy 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 2-bromo-5-methoxy-4-methylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Techniques

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts (δ): The aromatic region would show two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) would appear as a singlet, as would the methyl group protons (-CH₃) attached to the ring and the methyl ester protons (-COOCH₃). The exact chemical shifts would be influenced by the electronic effects of the bromo, methoxy, and methyl ester substituents.

Integration: The relative areas under each peak would correspond to the number of protons giving rise to the signal. For this molecule, one would expect to see integrations corresponding to 1H, 1H, 3H, 3H, and 3H.

Spin-Spin Coupling: As the two aromatic protons are not on adjacent carbons (para to each other), they would likely appear as sharp singlets with no observable coupling.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.0Singlet1HAromatic H
~ 6.8 - 7.2Singlet1HAromatic H
~ 3.9Singlet3H-COOCH₃
~ 3.8Singlet3HAr-OCH₃
~ 2.2Singlet3HAr-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ): One would expect to see distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, the six aromatic carbons (with varying shifts due to substitution), the methoxy carbon, the aromatic methyl carbon, and the ester methyl carbon. The carbon attached to the bromine atom would show a characteristic chemical shift.

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm)Assignment
~ 165 - 170C=O (Ester)
~ 155 - 160C-OCH₃ (Aromatic)
~ 110 - 140Aromatic Carbons
~ 55 - 60-OCH₃
~ 50 - 55-COOCH₃
~ 15 - 20Ar-CH₃

Advanced Two-Dimensional NMR Spectroscopic Approaches (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this specific molecule, it would primarily confirm the absence of coupling between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations, for example, between the methoxy protons and the aromatic carbon they are attached to, or between the aromatic protons and neighboring carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, which can confirm the molecular formula (C₁₀H₁₁BrO₃). A key feature to look for would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), which would result in two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M+ and M+2).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorption Bands:

C=O Stretch: A strong absorption band would be expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the methoxy group would be observed in the 1000-1300 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond would show a weak absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H Stretch
~ 1730StrongC=O Ester Stretch
~ 1600, 1480Medium-WeakAromatic C=C Stretch
~ 1250, 1050StrongC-O Stretch
~ 550WeakC-Br Stretch

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in the synthesis and quality control of "this compound," enabling its separation from reaction mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of "this compound." The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. For aromatic esters like "this compound," reversed-phase HPLC is typically the method of choice.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used. The mobile phase is a polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The elution order and retention time are influenced by the polarity of the analyte and the composition of the mobile phase.

The following interactive table outlines a hypothetical HPLC method for the analysis of "this compound," based on common practices for similar aromatic compounds.

ParameterCondition
Stationary Phase C18 (Octadecylsilane)
Mobile Phase Acetonitrile:Water (gradient)
Detector UV-Vis (at a specific wavelength)
Flow Rate 1.0 mL/min
Column Temperature 30 °C

A gradient elution, where the proportion of the organic modifier in the mobile phase is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities that may be present in a reaction mixture. The UV-Vis detector is suitable for "this compound" due to the presence of the chromophoric benzene ring.

Thin-Layer Chromatography (TLC) Techniques

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions and for the preliminary assessment of the purity of "this compound." TLC operates on the same principle of differential partitioning as HPLC but in a planar format.

A TLC analysis involves spotting a small amount of the sample onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent mixture, the mobile phase. The mobile phase ascends the plate by capillary action, and as it passes over the sample spot, the components of the sample travel up the plate at different rates.

The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter in TLC. For "this compound," a moderately polar compound, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate is often accomplished under UV light, as the aromatic ring of the compound will absorb UV radiation and appear as a dark spot on a fluorescent background.

The table below provides an example of a TLC system that could be used for the analysis of "this compound."

ParameterDescription
Stationary Phase Silica gel on an aluminum or glass plate
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous information about the molecular structure of "this compound," including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, leading to a complete elucidation of the molecular structure.

Theoretical and Computational Studies of Methyl 2 Bromo 5 Methoxy 4 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure

The electronic structure is significantly influenced by the various substituents on the benzene (B151609) ring: the bromo, methoxy (B1213986), methyl, and methyl ester groups. The interplay of their electron-donating and electron-withdrawing effects shapes the molecule's reactivity. Computational studies on substituted aromatic compounds have shown that substituents can alter the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orgchemres.orgnih.gov The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's kinetic stability and electronic excitation properties. researchgate.net

For Methyl 2-bromo-5-methoxy-4-methylbenzoate, the methoxy and methyl groups are electron-donating, which would be expected to raise the energy of the HOMO. Conversely, the bromo and methyl ester groups are electron-withdrawing, which would lower the energy of the LUMO. The net effect on the HOMO-LUMO gap would depend on the balance of these influences.

A hypothetical data table illustrating the kind of information that would be obtained from such calculations is presented below. The values are illustrative and based on general trends observed in similar molecules.

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -6.2 eVRelates to the ability to donate electrons.
LUMO Energy -1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap 4.7 eVIndicates chemical reactivity and stability.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule.

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electron density distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the methoxy and ester groups, and a more positive potential (electron-poor region) near the hydrogen atoms and the bromine atom.

Prediction of Reaction Mechanisms and Energetics

Theoretical methods can be used to model the pathways of chemical reactions, identify transition states, and calculate activation energies. This is particularly useful for understanding the regioselectivity and feasibility of reactions involving substituted benzenes. rsc.orgnih.gov

For this compound, a potential reaction of interest is further electrophilic aromatic substitution. The existing substituents would direct incoming electrophiles to specific positions on the ring. DFT calculations could be employed to model the reaction profile for, say, nitration or further bromination. By calculating the energies of the intermediates and transition states for substitution at the available positions, the most likely product can be predicted. rsc.org

For example, a study on the electrophilic aromatic bromination of anisole (B1667542) (a methoxy-substituted benzene) using DFT revealed a preference for an addition-elimination mechanism. rsc.org Similar computational approaches could be applied to this compound to elucidate its reaction mechanisms.

Below is an illustrative data table showing how activation energies for a hypothetical electrophilic substitution reaction could be presented.

Table 2: Hypothetical Activation Energies for Electrophilic Substitution on this compound

Position of SubstitutionActivation Energy (kcal/mol) (Illustrative)Predicted Outcome
Position 3 18Less Favorable
Position 6 15More Favorable

These calculations would provide valuable insights into the kinetic and thermodynamic favorability of different reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond of the ester group, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space.

Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and provide information on the flexibility and average structure of the molecule in different environments (e.g., in a solvent).

An illustrative table summarizing the results of a conformational analysis is shown below.

Table 3: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (°C-O-C-H) (Illustrative)Relative Energy (kcal/mol) (Illustrative)
1 00.0 (Global Minimum)
2 1801.2

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.govchitkara.edu.in While a single molecule is the subject of this article, understanding how its properties might be modeled in a larger context is relevant.

If a series of analogues of this compound were synthesized and tested for a particular biological activity, a QSAR study could be performed. This would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). thieme-connect.com

Statistical methods such as multiple linear regression or partial least squares would then be used to build a mathematical model that relates these descriptors to the observed activity. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

A hypothetical QSAR model for a series of related compounds might take the following form, with illustrative descriptors:

Table 4: Illustrative Descriptors for a QSAR Model

DescriptorTypePotential Influence on Activity
LogP HydrophobicityMay affect cell membrane permeability.
HOMO Energy ElectronicCould be related to the mechanism of action.
Molecular Weight StericMay influence binding to a target protein.

These modeling techniques provide a powerful bridge between the calculated properties of a molecule and its macroscopic behavior.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes to substituted benzoates often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research will likely prioritize the development of more sustainable and efficient pathways to Methyl 2-bromo-5-methoxy-4-methylbenzoate. This involves exploring greener solvents, alternative energy sources like photocatalysis, and atom-economical reaction designs. mit.eduresearchgate.net The goal is to create synthetic methodologies that are not only higher in yield and purity but also minimize environmental impact.

Key areas for investigation include:

Catalytic Systems: Investigating novel catalysts, potentially based on earth-abundant metals, to replace stoichiometric reagents in bromination and esterification steps.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters. purdue.edu

Exploration of Undiscovered Reactivity Patterns and Transformation Potential

The specific arrangement of bromo, methoxy (B1213986), and methyl substituents on the benzoate (B1203000) ring of this compound suggests a rich and largely unexplored reactivity profile. The bromine atom, for instance, is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of complex carbon and heteroatom-based fragments.

Future studies will aim to systematically probe its reactivity through:

Cross-Coupling Reactions: Detailed investigation of Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions at the bromine-substituted position.

Functional Group Interconversion: Exploring transformations of the ester and methoxy groups to access a wider range of derivatives.

Photochemical and Electrochemical Reactions: Utilizing light or electricity to drive unique transformations not accessible through traditional thermal methods, potentially leading to novel molecular scaffolds. mit.edu

Expansion of Applications in Specialized Chemical Fields

While currently a research chemical, the structural motifs within this compound suggest potential applications in several specialized areas. Substituted benzoates are common substructures in pharmaceuticals, agrochemicals, and materials science.

Potential future applications to be explored include:

Medicinal Chemistry: The compound could serve as a key building block for the synthesis of new biologically active molecules. The design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents often involve substituted benzoic acid derivatives. mdpi.com Its derivatives could be screened for various pharmacological activities, including anticancer or antimicrobial properties. rjeid.com

Materials Science: The aromatic core and reactive handles could be exploited in the synthesis of novel organic materials, such as liquid crystals, polymers, or organic light-emitting diode (OLED) components.

Agrochemicals: Similar to its use in pharmaceuticals, the scaffold could be used to develop new herbicides, fungicides, or insecticides.

Potential FieldRationale for Exploration
Medicinal Chemistry Substituted benzoates are prevalent in drug molecules; the compound can act as a scaffold for creating libraries of potential therapeutic agents. mdpi.comresearchgate.net
Materials Science The rigid aromatic structure and potential for polymerization or functionalization make it a candidate for developing new organic materials.
Agrochemicals The structural class is relevant to the development of new pesticides and herbicides.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of this compound's reactivity and applications can be significantly accelerated through automation. Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions and the creation of large libraries of derivatives for screening. nih.govchimia.chchemistryworld.com

High-Throughput Experimentation (HTE) is a powerful tool for discovering and optimizing reactions with minimal reagent use. youtube.comtrajanscimed.com By combining HTE with rapid analysis techniques like mass spectrometry, researchers can quickly screen vast arrays of catalysts, ligands, solvents, and other reaction parameters. purdue.eduresearchgate.net This approach not only speeds up the discovery process but also generates large, high-quality datasets that can be used for mechanistic studies and predictive modeling. researchgate.netnih.gov

TechnologyApplication to this compoundBenefit
Automated Synthesis Rapidly synthesize a diverse library of derivatives by varying reactants in cross-coupling or substitution reactions. chimia.chIncreased efficiency, reduced manual labor, and faster generation of compounds for screening. nih.gov
High-Throughput Experimentation (HTE) Screen hundreds of reaction conditions (catalysts, solvents, bases) in parallel to quickly find optimal synthetic methods. youtube.comtrajanscimed.comAccelerated discovery of novel reactions and optimization of existing ones, saving time and resources. purdue.edu

Computational Design of Derivatives with Targeted Reactivity Profiles

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. acs.org These methods can predict the properties and reactivity of molecules before they are ever synthesized in the lab, saving significant time and resources. mit.eduacs.org For this compound, computational tools can be used to design new derivatives with specific, desirable characteristics.

Future research in this area will likely involve:

Predictive Modeling: Using quantum chemical calculations, such as Density Functional Theory (DFT), to predict reactivity, orbital energies (HOMO/LUMO), and molecular electrostatic potential surfaces. researchgate.net This can help identify the most promising reaction pathways to explore experimentally.

Virtual Screening: Designing virtual libraries of derivatives and using molecular docking simulations to predict their binding affinity to biological targets, such as enzymes or receptors. rjeid.comnih.govbiorxiv.org This approach can prioritize which compounds to synthesize for biological testing.

Machine Learning: Employing machine learning algorithms trained on existing chemical reaction data to predict the outcomes of new reactions or to suggest novel synthetic routes. acs.org

This synergy between computational prediction and experimental validation provides a powerful framework for the efficient discovery of new molecules and reactions. acs.orgacs.org

Q & A

Advanced Research Question

  • DFT Calculations : To model transition states in substitution reactions.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics.
  • Retrosynthetic Analysis : Tools like ICSynth or AiZynthFinder to plan synthetic routes .

How can researchers validate the absence of regioisomeric byproducts?

Advanced Research Question
Combine 2D NMR (e.g., COSY, NOESY) to confirm substitution patterns and X-ray Crystallography for unambiguous structural assignment. LC-MS/MS can detect trace byproducts with similar mass spectra .

Notes

  • Citations align with PubChem, synthesis protocols, and peer-reviewed methodologies.
  • Advanced questions emphasize mechanistic analysis and problem-solving in experimental design.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-methoxy-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-methoxy-4-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.